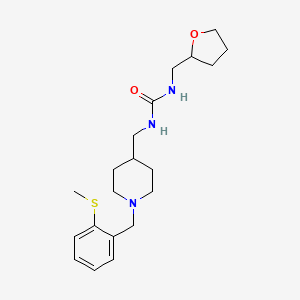

1-((1-(2-(甲硫基)苄基)哌啶-4-基)甲基)-3-((四氢呋喃-2-基)甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

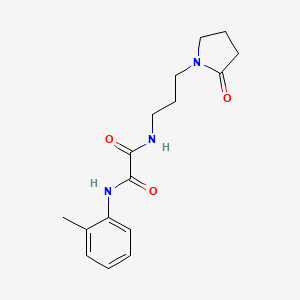

The compound is a urea derivative that incorporates a piperidine ring and a tetrahydrofuran moiety. Urea derivatives like this one are of significant interest in medicinal chemistry due to their potential pharmacological properties. The structure of the compound suggests it could be a part of a class of inhibitors targeting enzymes such as soluble epoxide hydrolase (sEH), which are involved in the regulation of inflammatory processes and pain .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl chloride to form the urea linkage. In the context of the compound under discussion, the synthesis would likely involve the formation of the piperidine ring followed by the introduction of the methylthio benzyl and tetrahydrofuran-2-ylmethyl groups. The synthesis of similar compounds has been reported, where 1,3-disubstituted ureas with a piperidyl moiety were synthesized to explore their structure-activity relationships as sEH inhibitors . The synthesis process is crucial for optimizing pharmacokinetic parameters and enhancing the potency of the inhibitors.

Molecular Structure Analysis

The molecular structure of urea derivatives is an important factor in their biological activity. The conformation of the piperidine ring and the positioning of substituents can significantly affect the compound's ability to interact with its target enzyme. For instance, studies have shown that certain ureas derived from piperidine analogs adopt a flattened chair-chair conformation, which could be relevant for the binding affinity and selectivity of the compound . Molecular modeling studies support the existence of multiple conformations at the urea unit, which could influence the compound's pharmacological profile .

Chemical Reactions Analysis

The chemical reactivity of urea derivatives is influenced by the presence of functional groups and the overall molecular conformation. The urea moiety itself is relatively stable, but the presence of substituents such as the methylthio benzyl group could introduce sites for further chemical transformations. For example, lithiated urea derivatives of tetrahydropyridines have been shown to undergo aryl migration, leading to various polysubstituted piperidine derivatives . Such reactions are valuable for the diversification of the chemical structure and the exploration of new pharmacophores.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are key to their pharmacokinetic and pharmacodynamic profiles. These properties include solubility, stability, and the ability to cross biological membranes. The introduction of specific substituents can improve these properties, as seen in the case of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, where modifications led to substantial improvements in potency and pharmacokinetic parameters such as maximum concentration (C(max)) and area under the curve (AUC) . These properties are critical for the compound's efficacy and safety as a potential therapeutic agent.

科学研究应用

合成和化学转化

该领域的研究探讨哌啶和脲衍生物的合成和功能化。Tait、Butterworth 和 Clayden(2015 年)描述了通过四氢吡啶的锂化脲衍生物内的芳基迁移形成 2,2- 和 2,6- 二芳基哌啶,展示了哌啶骨架在合成化学中的多功能性 (Tait、Butterworth 和 Clayden,2015 年)。此外,Hassel 和 Seebach(1978 年)报道了位阻羰基保护、金属化和高度位阻脲的裂解,重点介绍了出于合成目的而操作脲结构的方法 (Hassel 和 Seebach,1978 年)。

药理学研究

脲衍生物的潜在抗丝虫病活性一直是研究课题。Patrick 等人(2016 年)合成了噻唑-2-乙胺的酰胺和脲衍生物,显示出对罗德西亚锥虫的活性,表明在治疗人类非洲锥虫病中具有应用 (Patrick、Wenzler、Yang、Weiser、Wang、Brun 和 Tidwell,2016 年)。此外,Rose 等人(2010 年)专注于可溶性环氧化物水解酶的 1-芳基-3-(1-酰基哌啶-4-基)脲抑制剂,展示了它们在减轻炎症性疼痛方面的有效性,提供了对新型疼痛管理策略的见解 (Rose、Morisseau、Liu、Inceoğlu、Jones、Sanborn 和 Hammock,2010 年)。

材料科学应用

在材料科学中,Pan、Lau、Lin 和 Tan(1994 年)关于制备和表征含有 N'-2,2,6,6- 四甲基-4-哌啶基脲的新型单体的研究说明了新型聚合物的开发,该聚合物在各个行业具有潜在应用 (Pan、Lau、Lin 和 Tan,1994 年)。

属性

IUPAC Name |

1-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-3-(oxolan-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2S/c1-26-19-7-3-2-5-17(19)15-23-10-8-16(9-11-23)13-21-20(24)22-14-18-6-4-12-25-18/h2-3,5,7,16,18H,4,6,8-15H2,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPVKSATGRTONG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2553970.png)

![2-({2-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2553973.png)

![N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2553976.png)

![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2553977.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2553982.png)

![3-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2553985.png)

![N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2553987.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2553990.png)